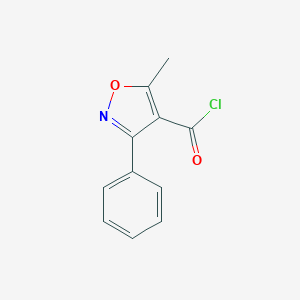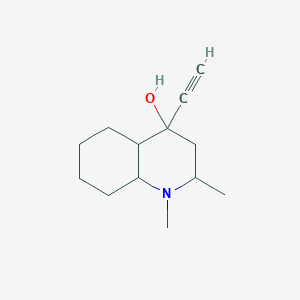
5-Bromo-2,2'-bipyridine
Overview
Description
5-Bromo-2,2’-bipyridine is an organic compound with the molecular formula C10H7BrN2. It is a derivative of bipyridine, where one of the hydrogen atoms is replaced by a bromine atom at the 5-position. This compound is known for its white to almost white crystalline appearance and is used extensively in various chemical reactions and applications due to its unique properties .
Mechanism of Action
Target of Action
5-Bromo-2,2’-bipyridine is primarily used as an intermediate in the synthesis of more complex ligands through metal-catalyzed coupling reactions . The compound’s primary targets are therefore the metal ions and molecules that it interacts with during these reactions.
Mode of Action
The compound interacts with its targets through coordination chemistry. The 2,2’-bipyridine motif in 5-Bromo-2,2’-bipyridine has excellent coordination properties . This allows it to form complexes with metal ions, facilitating the coupling reactions that lead to the synthesis of more complex ligands .
Biochemical Pathways
The exact biochemical pathways affected by 5-Bromo-2,2’-bipyridine depend on the specific reactions it is used in. In general, the compound plays a key role in the synthesis of functional materials, including biodiagnostics, photovoltaics, and organic light-emitting diodes, and complex molecular topologies .
Result of Action
The primary result of 5-Bromo-2,2’-bipyridine’s action is the formation of more complex ligands through metal-catalyzed coupling reactions . These ligands can then be used in the synthesis of a wide range of functional materials and complex molecular structures .
Biochemical Analysis
Biochemical Properties
5-Bromo-2,2’-bipyridine has been used in the synthesis of complex molecular topologies . It has been used for the surface recognition and cross-linking of proteins . The coordination of transition metals by ligands incorporating this chelating unit can be used to form cyclic helicates and knotted structures .
Molecular Mechanism
The molecular mechanism of action of 5-Bromo-2,2’-bipyridine is largely dependent on its role in the synthesis of more complex ligands. It is known to participate in metal-catalyzed coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2,2’-bipyridine can be synthesized through several methods:
Direct Bromination of 2,2’-Bipyridine: This method involves the reaction of 2,2’-bipyridine with bromine in the presence of a catalyst.
Stille Coupling Reaction: This method involves the coupling of 5-bromo-2,2’-bipyridine with organotin reagents in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 5-Bromo-2,2’-bipyridine often involves the direct bromination method due to its simplicity and cost-effectiveness. The reaction is scaled up to produce large quantities of the compound, which is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2,2’-bipyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki, Stille, and Negishi couplings to form more complex bipyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents such as tetrahydrofuran (THF) or toluene.
Major Products
The major products formed from these reactions include various substituted bipyridines, which can be further functionalized for specific applications .
Scientific Research Applications
5-Bromo-2,2’-bipyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: The parent compound without the bromine substitution.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns.
5,5’-Dibromo-2,2’-bipyridine: A derivative with two bromine atoms at the 5-positions.
Uniqueness
5-Bromo-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in forming selective metal complexes and in specific catalytic applications where other bipyridine derivatives may not be as effective .
Properties
IUPAC Name |
5-bromo-2-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJPULCSDFBFDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447305 | |
| Record name | 5-BROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-19-8 | |
| Record name | 5-Bromo-2,2′-bipyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-BROMO-2,2'-BIPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2,2'-bipyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3S,8S,9R,10R,12R,13S,14R,17S)-17-Acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] benzoate](/img/structure/B93225.png)
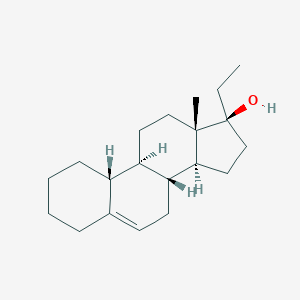


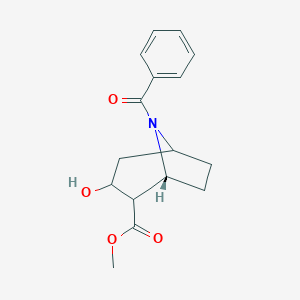


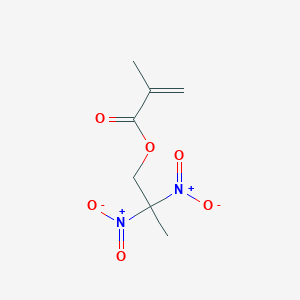
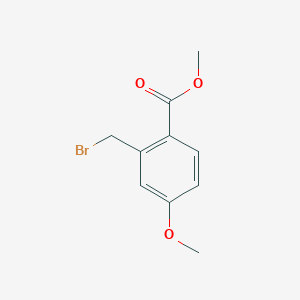
![N-methyl-3-[3-(methylamino)-1-adamantyl]adamantan-1-amine](/img/structure/B93242.png)

